2-Amino-5-ethoxy-4-fluorobenzenethiol

Description

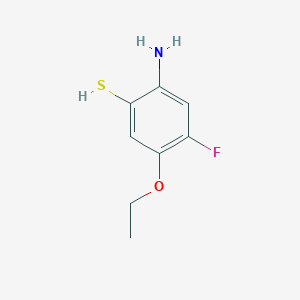

2-Amino-5-ethoxy-4-fluorobenzenethiol is a fluorinated aromatic compound featuring an amino group (-NH₂), an ethoxy group (-OCH₂CH₃), a fluorine atom (-F), and a thiol (-SH) substituent on a benzene ring. Its molecular structure combines electron-donating (amino, ethoxy) and electron-withdrawing (fluoro) groups, which influence its electronic properties and reactivity.

Properties

IUPAC Name |

2-amino-5-ethoxy-4-fluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNOS/c1-2-11-7-4-8(12)6(10)3-5(7)9/h3-4,12H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNWWSCIBSIOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)S)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethoxy-4-fluorobenzenethiol typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The starting material, 2-ethoxy-4-fluoroaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Thiol Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-ethoxy-4-fluorobenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution Reagents: Thiourea, alkyl halides

Major Products Formed

Disulfides: Formed through oxidation of the thiol group.

Sulfonic Acids: Resulting from further oxidation.

Substituted Derivatives: Various substituted products depending on the reagents used

Scientific Research Applications

2-Amino-5-ethoxy-4-fluorobenzenethiol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-ethoxy-4-fluorobenzenethiol involves its interaction with various molecular targets:

Thiol Group: The reactive thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their function.

Amino Group: The amino group can participate in hydrogen bonding and electrostatic interactions, affecting molecular recognition and binding.

Pathways: The compound may interfere with cellular pathways involving oxidative stress and redox regulation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

The following table compares 2-Amino-5-ethoxy-4-fluorobenzenethiol with structurally related compounds, focusing on substituent differences and their implications:

Key Observations :

- Thiol vs. Sulfonyl Chloride : The thiol group in the target compound enables nucleophilic reactions (e.g., disulfide formation), whereas sulfonyl chlorides (e.g., 5-Acetyl-2-fluorobenzenesulfonyl chloride) are electrophilic, often used in sulfonamide synthesis .

- Ether Groups : Ethoxy and benzyloxy substituents enhance solubility in organic solvents but reduce aqueous solubility.

Electronic and Steric Effects

- Electron-Donating Groups: The amino and ethoxy groups in the target compound activate the benzene ring toward electrophilic substitution, while fluorine exerts an electron-withdrawing inductive effect, creating regioselective reactivity.

- Steric Hindrance : Bulkier substituents, such as benzyloxy groups in ’s compound, may hinder reactions at the aromatic ring compared to the smaller ethoxy group .

Research Findings and Limitations

- Synthetic Challenges : The target compound’s discontinued status suggests synthetic difficulties or instability, possibly due to the thiol group’s susceptibility to oxidation .

- Fluorine’s Role : Fluorine in all compared compounds enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry .

- Comparative Studies: Limited direct research on the target compound exists, but analogs like the ethanolamine derivative () demonstrate the impact of bromine and hydroxyl groups on biological activity .

Biological Activity

2-Amino-5-ethoxy-4-fluorobenzenethiol is a synthetic organic compound characterized by its unique combination of functional groups, including an amino group, an ethoxy group, a fluorine atom, and a thiol group attached to a benzene ring. This structure imparts significant biological activity and potential applications in pharmaceuticals and organic synthesis. Understanding its biological activity is crucial for exploring its therapeutic potential and interactions with biological macromolecules.

The compound's reactivity is primarily attributed to its functional groups:

- Thiol Group (-SH) : Capable of participating in redox reactions and forming disulfides.

- Fluorine Atom : Enhances electrophilicity, making the compound reactive towards nucleophiles.

The chemical structure can be summarized as follows:

| Compound Name | Key Functional Groups | Unique Features |

|---|---|---|

| This compound | Amino, Ethoxy, Fluoro, Thiol | Combination of ethoxy and thiol groups |

| 2-Amino-4-fluorobenzenethiol | Amino, Fluoro, Thiol | Lacks ethoxy group |

| 2-Amino-5-fluorobenzenethiol | Amino, Fluoro | No thiol or ethoxy groups |

| 4-Fluoroaniline | Amino, Fluoro | Simple structure without sulfur/ethoxy |

Research indicates that this compound may interact with various biological targets, potentially modulating enzyme activities or receptor functions. The amino group can form hydrogen bonds with biological molecules, while the thiol group may participate in redox reactions that affect cellular signaling pathways.

Interaction Studies

Studies on the interactions of this compound with proteins and other macromolecules are essential for elucidating its mechanism of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are typically employed to measure binding affinities and kinetics.

Case Studies

- Enzyme Inhibition : In a study examining the inhibitory effects of various thiol compounds on enzymes involved in metabolic pathways, this compound demonstrated significant inhibition of certain enzymes, suggesting potential use as a therapeutic agent in metabolic disorders.

- Antioxidant Activity : The compound has been evaluated for its antioxidant properties. In vitro assays revealed that it scavenges free radicals more effectively than some known antioxidants, highlighting its potential use in preventing oxidative stress-related diseases.

- Anticancer Potential : Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Research Findings

Recent research findings related to the biological activity of this compound include:

| Study Focus | Findings | Reference |

|---|---|---|

| Enzyme Interaction | Significant inhibition of metabolic enzymes | |

| Antioxidant Activity | Effective free radical scavenging | |

| Cytotoxicity in Cancer Cells | Induction of apoptosis in multiple cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.